molecular formula C8H9ClN2O2 B13295224 (2S)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid

(2S)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid

Cat. No.: B13295224
M. Wt: 200.62 g/mol
InChI Key: KVPJWMAKACNVGD-ZETCQYMHSA-N
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Description

(2S)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid is a compound that belongs to the class of amino acids It features a pyridine ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and L-serine.

    Coupling Reaction: The amino group of L-serine is protected using a suitable protecting group, followed by coupling with 5-chloropyridine under basic conditions.

    Deprotection: The protecting group is then removed to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxo derivatives of the amino acid.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2-Aminopyridine: Lacks the chlorine substitution and has different reactivity.

    5-Chloro-2-aminopyridine: Similar structure but lacks the propanoic acid moiety.

    2-Amino-3-(pyridin-2-YL)propanoic acid: Similar but without the chlorine substitution.

Uniqueness: (2S)-2-Amino-3-(5-chloropyridin-2-YL)propanoic acid is unique due to the presence of both the amino acid and chloropyridine functionalities, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(2S)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-5-1-2-6(11-4-5)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1

InChI Key

KVPJWMAKACNVGD-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=NC=C1Cl)CC(C(=O)O)N

Origin of Product

United States

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